molecular formula C13H13BrN2O3 B2702504 8-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1311802-91-1

8-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2702504
CAS No.: 1311802-91-1
M. Wt: 325.162
InChI Key: MSUKZNKPJFAGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDCAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDCAA belongs to the class of benzodioxine derivatives and has been studied for its potential use in treating various neurological disorders.

Mechanism of Action

8-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide's mechanism of action is not fully understood, but studies suggest that it may work by modulating the levels of neurotransmitters in the brain, including dopamine and serotonin. This compound may also have antioxidant properties that protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and increasing antioxidant capacity. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 8-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potential therapeutic properties in treating neurological disorders. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to develop targeted treatments.

Future Directions

There are several future directions for 8-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide research, including:
1. Further studies to understand the mechanism of action of this compound and its potential therapeutic targets.
2. Clinical trials to determine the safety and efficacy of this compound in treating neurological disorders.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Studies to determine the long-term effects of this compound on cognitive function and neurological health.

Synthesis Methods

8-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with bromine and then reacting the resulting compound with cyanide and propylamine. The final step involves the reaction of the intermediate compound with carboxylic acid to yield this compound.

Scientific Research Applications

8-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic properties in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models.

Properties

IUPAC Name

5-bromo-N-(1-cyanopropyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-2-9(7-15)16-13(17)8-5-10(14)12-11(6-8)18-3-4-19-12/h5-6,9H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSUKZNKPJFAGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC2=C(C(=C1)Br)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.